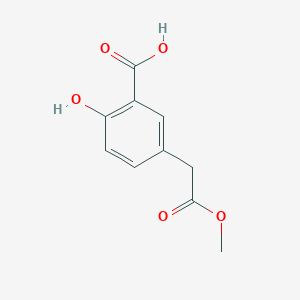

Methyl 3-carboxy-4-hydroxyphenylacetate

Description

Methyl 3-carboxy-4-hydroxyphenylacetate is a distinct organic molecule that, based on its nomenclature, possesses a phenylacetate (B1230308) core structure. This structure is characterized by a benzene (B151609) ring substituted with a methyl acetate (B1210297) group, a carboxylic acid group, and a hydroxyl group at specific positions. While direct research on this particular compound appears to be limited, its structural components suggest a potential role in various chemical and biochemical contexts.

This compound belongs to the broader family of phenylacetates and hydroxyphenylacetates. Phenylacetic acid is a simple yet important organic compound consisting of a phenyl group attached to an acetic acid moiety. wikipedia.org Hydroxyphenylacetic acids are derivatives of phenylacetic acid that feature one or more hydroxyl groups on the phenyl ring.

These compounds are widely distributed in nature and are involved in various biological processes. For instance, 4-hydroxyphenylacetic acid is a known metabolite in humans and is also found in a variety of natural sources, including olive oil and beer. wikipedia.orgnih.gov It is a metabolite produced by various microorganisms and can be found in human tissues and biofluids. hmdb.ca 3-Hydroxyphenylacetic acid is also a known metabolite and is associated with the metabolism of certain dietary components. hmdb.ca

The introduction of a carboxyl group and the esterification of the acetate side chain, as seen in this compound, adds further chemical functionality. This modification can influence the molecule's polarity, reactivity, and potential biological activity compared to its simpler relatives.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Core Structure | Key Substituents |

| Phenylacetic acid | Phenylacetate | None |

| 4-Hydroxyphenylacetic acid | Phenylacetate | 4-hydroxyl |

| 3-Hydroxyphenylacetic acid | Phenylacetate | 3-hydroxyl |

| This compound | Phenylacetate | 3-carboxy, 4-hydroxyl, methyl ester |

While there is no direct evidence of this compound as a naturally occurring product, its parent compound, 4-hydroxyphenylacetic acid, has been isolated from various natural sources, including marine fungi. nih.gov The methyl ester, Methyl 4-hydroxyphenylacetate (B1229458), has also been identified as a natural compound, isolated from the fungus Penicillium chrysogenum. chemicalbook.commedchemexpress.com These findings suggest that derivatives of hydroxyphenylacetic acid are part of the metabolic landscape of certain organisms.

In synthetic organic chemistry, hydroxyphenylacetic acids and their esters are valuable building blocks. For example, 4-hydroxyphenylacetic acid is used as an intermediate in the synthesis of pharmaceuticals like atenolol (B1665814) and other bioactive molecules. wikipedia.org The synthesis of Methyl 4-hydroxyphenylacetate from 4-hydroxyphenylacetic acid is a straightforward esterification reaction. koreascience.krprepchem.com The presence of multiple functional groups in this compound—a carboxylic acid, a phenol (B47542), and an ester—makes it a potentially versatile synthon for the construction of more complex molecules. For instance, 3-Bromo-4-hydroxyphenylacetic acid, a structurally related compound, is utilized in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Current research in areas related to hydroxyphenylacetates often focuses on their biological activities and the enzymes that metabolize them. A notable area of study involves the enzyme 4-hydroxyphenylacetate 3-hydroxylase, a monooxygenase that plays a role in the catabolism of 4-hydroxyphenylacetate. mdpi.comnih.gov Understanding such enzymatic pathways is crucial for applications in biotechnology and bioremediation.

A significant open question is whether this compound exists in nature or if it has been synthesized and characterized. The absence of this compound in major chemical databases and the scientific literature suggests it is not a commonly studied molecule. Future research could focus on the potential synthesis of this compound to explore its chemical properties and biological activities. Given the known bioactivities of related hydroxyphenylacetic acid derivatives, investigating the properties of this more complex analogue could be a fruitful area of research. For example, substituted hydroxyphenylacetic acids are being investigated for various therapeutic applications. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-hydroxy-5-(2-methoxy-2-oxoethyl)benzoic acid |

InChI |

InChI=1S/C10H10O5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |

InChI Key |

AMWATCVYMNIDFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Carboxy 4 Hydroxyphenylacetate and Its Derivatives

Esterification Approaches for Carboxylic Acid Precursors

The final step in the synthesis of methyl 3-carboxy-4-hydroxyphenylacetate often involves the esterification of the corresponding carboxylic acid, 3-carboxy-4-hydroxyphenylacetic acid. Alternatively, a precursor such as 4-hydroxyphenylacetic acid can be esterified first, followed by the introduction of the second carboxylic acid group.

One of the most common and direct methods for this transformation is the Fischer esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product. koreascience.krprepchem.com A strong acid catalyst, such as sulfuric acid or thionyl chloride, is typically employed. koreascience.krnih.gov For instance, 4-hydroxyphenylacetic acid can be refluxed in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 4-hydroxyphenylacetate (B1229458). koreascience.kr The reaction with thionyl chloride in methanol also provides a high yield of the methyl ester. nih.gov

Another approach is the Steglich esterification , which is a milder method suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The use of solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclay, represents a more environmentally friendly approach to esterification. These catalysts are reusable, non-corrosive, and can facilitate the esterification of phenylacetic acid derivatives in good yields. ub.edu

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Methanol, catalytic H₂SO₄ or SOCl₂, reflux | Simple, inexpensive reagents | Harsh conditions, requires excess alcohol |

| Steglich Esterification | Methanol, EDC or DCC, DMAP, room temperature | Mild conditions, high yields | More expensive reagents, byproduct removal |

| Nanoclay Catalysis | Methanol, Mⁿ⁺–mont-nanoclay, reflux | Reusable catalyst, environmentally friendly | Catalyst preparation may be required |

Functional Group Interconversions on the Phenyl Ring

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. slideshare.netinventivapharma.com In the context of synthesizing this compound, FGI can be employed to introduce the carboxyl and hydroxyl groups at the desired positions on a pre-existing phenylacetate (B1230308) scaffold.

A plausible synthetic route could begin with a commercially available substituted methyl phenylacetate. For instance, starting with a precursor having a nitro group at the 3-position and a protected hydroxyl group at the 4-position, a series of FGIs could be performed. The nitro group can be reduced to an amino group, which can then be converted to a nitrile via the Sandmeyer reaction. Subsequent hydrolysis of the nitrile would yield the carboxylic acid at the 3-position. Finally, deprotection of the hydroxyl group would afford the target molecule.

Another strategy could involve the introduction of a methyl group at the 3-position via a Friedel-Crafts alkylation, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. The hydroxyl group at the 4-position would need to be protected during these steps to prevent unwanted side reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could also be utilized to introduce a functional group at the 3-position that can later be converted to a carboxylic acid. nih.gov For example, coupling with a boronic acid ester containing a protected carboxyl group could be a viable approach.

Regioselective Hydroxylation and Carboxylation Techniques

Achieving the correct substitution pattern on the phenyl ring is a critical challenge in the synthesis of this compound. Regioselective hydroxylation and carboxylation techniques are therefore of paramount importance.

Regioselective Carboxylation:

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. researchgate.net In this reaction, a phenoxide ion is treated with carbon dioxide under pressure and heat, leading to the introduction of a carboxylic acid group primarily at the ortho position to the hydroxyl group. Applying this reaction to methyl 4-hydroxyphenylacetate could potentially introduce the carboxyl group at the 3-position.

A greener and often more selective alternative to chemical carboxylation is the use of biocatalytic carboxylation . Certain decarboxylase enzymes can be used in the reverse direction to catalyze the regioselective carboxylation of phenolic compounds. These enzymatic reactions typically proceed under mild conditions and can offer high selectivity for the ortho-position.

Regioselective Hydroxylation:

Introducing a hydroxyl group at a specific position on an aromatic ring can be achieved through various methods. Chemical methods often involve electrophilic aromatic substitution, but can suffer from a lack of regioselectivity.

Biocatalytic hydroxylation offers a powerful tool for regioselective C-H activation. For example, nonheme oxoiron(IV) complexes have been studied for their ability to perform intramolecular aromatic hydroxylation. researchgate.net Enzymes such as monooxygenases can catalyze the hydroxylation of aromatic compounds with high specificity. The direct biocatalytic synthesis of functionalized catechols from aromatic precursors has been demonstrated using recombinant Escherichia coli strains expressing toluene (B28343) dioxygenase and dihydrocatechol dehydrogenase. acs.org This approach could potentially be adapted for the para-hydroxylation of a methyl 3-carboxyphenylacetate precursor.

| Transformation | Method | Key Features |

|---|---|---|

| Carboxylation | Kolbe-Schmitt Reaction | Chemical method, uses CO₂, high pressure and temperature, ortho-selective for phenols. |

| Biocatalytic Carboxylation | Enzymatic method, mild conditions, high regioselectivity (often ortho). | |

| Hydroxylation | Chemical Hydroxylation | Often involves electrophilic aromatic substitution, may lack regioselectivity. |

| Biocatalytic Hydroxylation | Enzymatic method (e.g., monooxygenases), high regioselectivity, mild conditions. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.

The use of greener solvents is a key aspect of green chemistry. youtube.com Traditional esterification reactions often use hazardous solvents. Acetonitrile has been proposed as a greener alternative for the Steglich esterification, which also simplifies product purification. nih.govdergipark.org.tr For other steps, the use of water or other environmentally friendly solvents is desirable. nih.gov

Biocatalysis is inherently a green technology as enzymes operate under mild conditions (temperature, pH), are biodegradable, and often exhibit high selectivity, which reduces the need for protecting groups and minimizes waste. acs.orgresearchgate.net The use of enzymes for regioselective hydroxylation and carboxylation, as discussed in the previous section, is a prime example of a green chemistry approach.

Cascade and Multicomponent Reactions for Structural Complexity

To enhance synthetic efficiency, cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are powerful strategies for building molecular complexity in a single pot.

A biocatalytic cascade could be designed for the synthesis of the 3-carboxy-4-hydroxyphenylacetic acid precursor. For instance, a cascade involving a monooxygenase to introduce the hydroxyl group at the 4-position of a suitable precursor, followed by a carboxylase to install the carboxyl group at the 3-position, could be envisioned. Such enzymatic cascades can lead to high yields and selectivities in a one-pot process. nih.govrsc.orgresearchgate.net

Multicomponent reactions , where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly atom-economical approach to complex molecules. While a specific MCR for this compound may not be reported, one could hypothetically be designed. For example, a reaction involving a suitably substituted phenol (B47542), a glyoxylate (B1226380) derivative, and a source of the carboxyl group could potentially assemble the core structure in a convergent manner. The synthesis of substituted phenylacetic acid derivatives through palladium- or cobalt-catalyzed carbonylation of benzyl (B1604629) derivatives demonstrates the potential for building the phenylacetic acid moiety in a convergent fashion.

Biosynthetic Pathways and Natural Occurrence

Identification in Microorganisms

While direct isolation of Methyl 3-carboxy-4-hydroxyphenylacetate from microbial sources is not extensively reported in scientific literature, the production of closely related aromatic acids by fungi, particularly of the Penicillium genus, is well-established. Penicillium species are known factories for a wide array of secondary metabolites, including polyketides, alkaloids, and various phenolic compounds. nih.govresearchgate.netnih.gov For instance, the simpler analogue, Methyl 4-hydroxyphenylacetate (B1229458), has been identified as a metabolite in Penicillium chrysogenum. The structural similarity suggests that this compound could be a less common or yet-to-be-identified derivative produced by similar fungal strains capable of additional enzymatic modifications of the aromatic ring.

Precursor Role in Microbial Metabolism

The biosynthetic origin of the 4-hydroxyphenylacetate backbone is strongly linked to the catabolism of the aromatic amino acid L-tyrosine. In many microorganisms, the breakdown of tyrosine serves as a source of carbon and energy, proceeding through several enzymatic steps that generate key intermediates. This metabolic route provides a clear analogue for the biogenesis of the core structure of this compound.

The pathway typically begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase. researchgate.net Subsequently, 4-hydroxyphenylpyruvate is transformed into 4-hydroxyphenylacetic acid . researchgate.net This latter compound is a central intermediate that can be further metabolized or modified by the organism. The formation of this compound would thus represent a branch from this central catabolic pathway, where 4-hydroxyphenylacetic acid serves as the direct precursor.

Potential Biogenesis via Enzymatic Pathways

The formation of this compound from the 4-hydroxyphenylacetic acid precursor would require a sequence of specific enzymatic reactions. The proposed biogenesis involves three key transformations: hydroxylation (which is inherent from the tyrosine precursor), carboxylation, and methylation.

Hydroxylation : The hydroxyl group at the C4 position of the phenyl ring is derived directly from the initial precursor, L-tyrosine. This feature is fundamental to the core structure and is established early in the biosynthetic sequence.

Carboxylation : The most significant modification is the addition of a carboxyl group (-COOH) to the C3 position of the aromatic ring of 4-hydroxyphenylacetic acid. This is a regioselective enzymatic carboxylation of a phenol (B47542). Such reactions, while energetically demanding, are known in biological systems and represent a biocatalytic equivalent of the Kolbe–Schmitt reaction. acs.org This step would convert 4-hydroxyphenylacetic acid into 3-carboxy-4-hydroxyphenylacetic acid.

Methylation : The final step in the proposed pathway is the esterification of the side-chain carboxyl group (originating from the acetate (B1210297) moiety) to form a methyl ester. This reaction is a common biochemical modification catalyzed by methyltransferase enzymes, which typically utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

Enzyme Systems Involved in Natural Production or Transformation

The proposed biosynthetic pathway would be catalyzed by specific classes of enzymes capable of performing each transformation.

Precursor Formation : The initial steps from L-tyrosine are catalyzed by well-characterized enzymes.

Tyrosine aminotransferase (TAT) : This enzyme facilitates the transamination of L-tyrosine to form 4-hydroxyphenylpyruvate. researchgate.net

4-hydroxyphenylpyruvate dioxygenase : This enzyme is involved in the conversion of 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetate. researchgate.net

Aromatic Ring Carboxylation : The key step of adding a carboxyl group to the phenolic ring would likely be catalyzed by an aromatic carboxylase . Enzymes such as benzoic acid (de)carboxylases have been shown to catalyze the highly regioselective carboxylation of phenolic compounds, providing a precedent for this type of transformation. acs.org

Ester Formation : The final methylation step would be carried out by a methyltransferase . Specifically, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase would catalyze the transfer of a methyl group to the carboxylic acid of the phenylacetate (B1230308) side chain, completing the synthesis of this compound.

Enzymatic Transformations and Biocatalysis of Methyl 3 Carboxy 4 Hydroxyphenylacetate Analogues

Mechanistic Studies of Hydroxylation Enzymes (e.g., 4-Hydroxyphenylacetate (B1229458) 3-Hydroxylase)

4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) is a two-component flavin-dependent monooxygenase that plays a pivotal role in the degradation of 4-hydroxyphenylacetate (4-HPA) and other aromatic compounds in bacteria. wikipedia.orgnih.gov This enzyme system consists of a reductase component (HpaC) and a monooxygenase component (HpaB). mdpi.comebi.ac.uk The reductase provides the monooxygenase with reduced flavin, which is essential for the activation of molecular oxygen and subsequent substrate hydroxylation. sci-hub.ru

The catalytic cycle of 4HPA3H involves a coordinated interplay between its two components and specific cofactors. nih.gov The reductase component, HpaC, utilizes NADH or NADPH to reduce a flavin cofactor, typically Flavin Adenine Dinucleotide (FAD) or Flavin Mononucleotide (FMN). mdpi.comsci-hub.ru This reduced flavin (FADH2 or FMNH2) is then released and diffuses to the monooxygenase component, HpaB. sci-hub.ru

The catalytic cycle of the HpaB component can be summarized in the following steps: wikipedia.orgmdpi.com

Binding of Reduced Flavin: The cycle initiates with the binding of FADH2 to the HpaB enzyme. nih.govmdpi.com

Formation of C4a-hydroperoxyflavin: Molecular oxygen reacts with the bound FADH2 at the C4a position of the isoalloxazine ring, forming a key intermediate, C4a-hydroperoxyflavin. wikipedia.orgmdpi.comnih.gov

Substrate Binding: The substrate, 4-hydroxyphenylacetate, binds to the enzyme-intermediate complex. wikipedia.orgmdpi.com

Hydroxylation: The distal oxygen atom of the C4a-hydroperoxyflavin intermediate is transferred to the ortho position of the substrate's hydroxyl group via an electrophilic attack. This results in the formation of a dienone intermediate. mdpi.com

Product Formation and Release: Re-aromatization of the dienone yields the product, 3,4-dihydroxyphenylacetate, and C4a-hydroxyflavin. The product is then released from the enzyme. mdpi.com

Water Elimination and FAD Release: A molecule of water is eliminated from the C4a-hydroxyflavin, regenerating the oxidized FAD, which is subsequently released from HpaB to be recycled by HpaC. wikipedia.orgmdpi.com

In the absence of the phenolic substrate, the C4a-hydroperoxyflavin intermediate is unstable and can decompose, releasing hydrogen peroxide. nih.govwsu.edu The presence of the substrate, however, ensures the effective coupling of flavin oxidation to substrate hydroxylation. wsu.edu

| Step | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| 1 | Binding of reduced flavin cofactor to the monooxygenase component. | HpaB-FADH2 complex | mdpi.com |

| 2 | Reaction with molecular oxygen to form a peroxyflavin intermediate. | C4a-hydroperoxyflavin | wikipedia.orgnih.gov |

| 3 | Binding of the aromatic substrate (e.g., 4-HPA). | Enzyme-Intermediate-Substrate complex | mdpi.com |

| 4 | Electrophilic attack and hydroxylation of the substrate. | Dienone intermediate | mdpi.com |

| 5 | Release of the hydroxylated product. | 3,4-dihydroxyphenylacetate | mdpi.com |

| 6 | Elimination of water and release of the oxidized flavin cofactor. | FAD, H2O | wikipedia.org |

The distinct roles of the HpaB and HpaC components are reflected in their structures.

HpaB (Monooxygenase Component): This larger component is typically a tetramer. mdpi.com Each monomer is composed of several domains, often including an N-terminal domain, an intermediate β-fold domain, and a C-terminal domain. mdpi.com The active site is located in a cavity at the interface of these domains. mdpi.com Structural studies of HpaB from Thermus thermophilus and Escherichia coli have identified key amino acid residues crucial for catalysis. mdpi.com For instance, specific arginine, tyrosine, and histidine residues are vital for binding the FAD cofactor and the 4-HPA substrate. mdpi.com A flexible loop near the active site often plays a role in substrate specificity and in shielding the reactive C4a-hydroperoxyflavin intermediate from the solvent. wikipedia.orgmdpi.com

HpaC (Reductase Component): HpaC is the smaller component and functions as a homodimer. nih.gov Its primary role is to supply FADH2 to HpaB. nih.govuniprot.org The structure of HpaC contains binding sites for both NAD(P)H and the flavin cofactor. nih.gov

| Component | Quaternary Structure | Key Structural Features | Important Residues (Examples) | Reference |

|---|---|---|---|---|

| HpaB (Oxygenase) | Tetramer | Multi-domain structure with an active site cavity; Flexible loops for substrate binding and specificity. | Arg100, Tyr104, His142 (in TtHpaB) for substrate stabilization; Arg164, Tyr461, His155 (in EcHpaB) for FAD binding. | mdpi.comsci-hub.ru |

| HpaC (Reductase) | Homodimer | Contains binding sites for NAD(P)H and FAD/FMN. | C-terminal modifications can affect flavin reduction and dissociation. | nih.gov |

In some 4HPA3H systems, such as the one from Acinetobacter baumannii, the reductase component (termed C1 in this organism) is allosterically regulated by the substrate of the monooxygenase, 4-HPA. nih.gov This regulatory mechanism is crucial for preventing the wasteful consumption of NADH and the production of cytotoxic hydrogen peroxide when the substrate is not available for hydroxylation. nih.gov

The reductase C1 possesses a C-terminal regulatory domain homologous to the NadR repressor protein, which contains a binding site for 4-HPA. nih.gov The binding of 4-HPA to this site induces a series of conformational changes that are transmitted to the N-terminal flavin reductase domain. nih.gov This allosteric communication relieves self-inhibition and stimulates the flavin reduction activity by at least 30-fold. nih.govnih.gov Molecular dynamics simulations suggest that the binding of 4-HPA stabilizes certain structural elements, leading to the disengagement of an inhibitory helix from the N-terminal domain, thereby activating the enzyme. nih.gov

Decarboxylation Mechanisms of Phenylacetate (B1230308) Derivatives (e.g., 4-Hydroxyphenylacetate Decarboxylase)

Glycyl radical enzymes utilize a unique radical-based mechanism to perform chemically challenging reactions. karger.com The catalytic cycle of 4Hpad is initiated by its activating enzyme, which uses S-adenosylmethionine (SAM) and a [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical. nih.govkarger.com This radical then abstracts a hydrogen atom from a specific glycine (B1666218) residue on 4Hpad, creating a stable glycyl radical. nih.govuni-bayreuth.de

The proposed five-step catalytic mechanism for the decarboxylation of 4-HPA is as follows: uni-bayreuth.deacs.org

Substrate Activation: Upon substrate binding, the glycyl radical generates a thiyl radical on a nearby cysteine residue (Cys503). This thiyl radical initiates the reaction by abstracting an electron from the carboxylate group of 4-HPA, while a glutamate (B1630785) residue (Glu637) simultaneously abstracts a proton from the substrate's para-hydroxyl group. uni-bayreuth.deacs.org This concerted step generates a phenoxy-acetate radical anion. uni-bayreuth.de

Decarboxylation: The unstable radical anion spontaneously decarboxylates, releasing CO2. This step is coupled with a proton transfer from the now-protonated Glu637 back to the phenolic oxygen, resulting in a p-hydroxybenzyl radical intermediate. researchgate.netuni-bayreuth.deacs.org

Conformational Change: The Cys503 side chain, now a thiolate anion, undergoes a rotation. uni-bayreuth.deacs.org

Proton Transfer: A proton is transferred from another glutamate residue (Glu505) to the Cys503 thiolate, regenerating the thiol group. researchgate.netuni-bayreuth.de

Product Formation: The newly formed Cys503 thiol donates a hydrogen atom to the p-hydroxybenzyl radical, forming the final product, p-cresol, and regenerating the Cys503 thiyl radical for the next turnover. uni-bayreuth.deacs.org

The crystal structure of 4Hpad in complex with its substrate revealed a specific binding orientation crucial for catalysis. karger.com The 4-hydroxyphenylacetate molecule is tightly bound within the active site through a network of hydrogen bonds. karger.com Contrary to initial hypotheses, the carboxyl group of the substrate is positioned in close proximity to the catalytic Cys503, while the phenolic hydroxyl group is anchored by interactions with Glu637 and a histidine residue. karger.com

This binding mode is essential for the proposed mechanism, which requires the para-hydroxyl group to participate in the initial activation step. researchgate.netuni-bayreuth.de The requirement of a hydroxyl group in the para position is supported by experimental data, highlighting its critical role in the concerted proton-electron transfer that initiates the decarboxylation. uni-bayreuth.deacs.org The tight binding ensures the correct orientation for the radical-mediated reaction to proceed efficiently. karger.com

| Catalytic Component | Role in Mechanism | Reference |

|---|---|---|

| Glycyl Radical | Initiates the catalytic cycle by generating a thiyl radical. | nih.gov |

| Cys503 | Forms a thiyl radical; abstracts an electron from the substrate and donates a hydrogen atom to the final radical intermediate. | uni-bayreuth.deacs.org |

| Glu637 | Acts as a base, abstracting a proton from the substrate's hydroxyl group, and then as an acid, protonating the resulting phenoxide. | researchgate.netuni-bayreuth.de |

| Glu505 | Protonates the Cys503 thiolate to regenerate the cysteine thiol. | researchgate.net |

| Phenoxy-acetate radical anion | First key radical intermediate formed after substrate activation. | uni-bayreuth.de |

| p-Hydroxybenzyl radical | Second key radical intermediate formed after decarboxylation. | researchgate.netacs.org |

Other Relevant Biotransformations (e.g., Ester Hydrolysis, Methylation)

Beyond the primary enzymatic reactions, other biotransformations such as ester hydrolysis and methylation play a crucial role in modifying methyl 3-carboxy-4-hydroxyphenylacetate analogues. These reactions are catalyzed by a diverse range of enzymes, including hydrolases and transferases, which exhibit varied substrate specificities and reaction efficiencies.

Ester Hydrolysis:

The hydrolysis of the methyl ester group in compounds structurally similar to this compound is a common enzymatic reaction, typically catalyzed by esterases and lipases. This biotransformation converts the ester back to its corresponding carboxylic acid, which can be a key step in a multi-step synthesis or a method for producing the acid form of the molecule under mild, aqueous conditions.

Lipases, in particular, are widely used in biocatalysis due to their stability in organic solvents and broad substrate tolerance. mdpi.com For instance, lipases from various microbial sources have been shown to catalyze the hydrolysis of a range of phenylacetate esters. The efficiency of this hydrolysis can be influenced by factors such as the nature and position of substituents on the aromatic ring. While specific studies on this compound are limited, research on related compounds provides valuable insights. For example, the enzymatic hydrolysis of various substituted phenylacetates has been demonstrated using lipases, with the electronic properties of the substituents affecting the reaction rates. nih.gov

The table below summarizes the types of enzymes involved in the hydrolysis of phenylacetate analogues and the typical products formed.

| Enzyme Type | Substrate Class | Product |

| Lipases | Methyl Phenylacetates | Phenylacetic Acids |

| Esterases | Substituted Phenylacetate Esters | Substituted Phenylacetic Acids |

Methylation:

Enzymatic methylation of the hydroxyl group on the phenyl ring of 3-carboxy-4-hydroxyphenylacetic acid (the hydrolyzed form of the target compound) is another significant biotransformation. This reaction is primarily catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. wikipedia.org The regioselectivity of OMTs is a key advantage, allowing for the specific methylation of one hydroxyl group over others in polyphenolic compounds.

Catechol-O-methyltransferases (COMTs) are a well-studied class of OMTs that catalyze the methylation of catechol structures. wikipedia.org Given that 3-carboxy-4-hydroxyphenylacetic acid possesses a catechol-like moiety (adjacent carboxyl and hydroxyl groups), it is a potential substrate for COMTs. The enzymatic methylation would yield either 3-carboxy-4-methoxyphenylacetic acid or 3-methoxy-4-hydroxyphenylacetic acid, depending on the regioselectivity of the specific COMT used. Research on the enzymatic O-methylation of various catechols and catecholamines has demonstrated the feasibility and specificity of this transformation. nih.gov

The following table outlines the key components and outcomes of enzymatic methylation of hydroxyphenylacetic acid analogues.

| Enzyme Type | Methyl Donor | Potential Substrate | Potential Products |

| Catechol-O-methyltransferase (COMT) | S-adenosyl-L-methionine (SAM) | 3-carboxy-4-hydroxyphenylacetic acid | 3-carboxy-4-methoxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid |

| Phenol (B47542) O-methyltransferase (POMT) | S-adenosyl-L-methionine (SAM) | Hydroxyphenylacetic acids | Methoxyphenylacetic acids |

Engineering of Biocatalytic Systems for Directed Synthesis or Degradation

The advancement of protein engineering and metabolic engineering techniques has opened up new avenues for designing and optimizing biocatalytic systems for the specific synthesis or degradation of compounds like this compound and its analogues. These approaches aim to enhance enzyme activity, stability, and selectivity, as well as to construct novel biosynthetic or degradative pathways in microbial hosts.

Directed Evolution and Rational Design of Enzymes:

Directed evolution and rational design are powerful strategies for tailoring the properties of enzymes for specific biocatalytic applications. Directed evolution involves iterative rounds of random mutagenesis, gene recombination, and high-throughput screening to identify enzyme variants with improved characteristics. nih.gov This approach has been successfully applied to enhance the thermostability and activity of esterases, which could be beneficial for the hydrolysis of this compound under industrial conditions. nih.gov

Rational design, on the other hand, utilizes knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific amino acid substitutions to alter its function. mdpi.com For O-methyltransferases, rational design has been employed to modify the active site to improve substrate specificity and regioselectivity. chemrxiv.orgresearchgate.net This could be instrumental in controlling the methylation pattern of 3-carboxy-4-hydroxyphenylacetic acid to produce a single desired isomer. For example, engineering a COMT to favor methylation at the 4-hydroxyl position would lead to the specific production of 3-carboxy-4-methoxyphenylacetic acid.

The table below provides examples of enzyme engineering strategies and their potential impact on the biotransformation of this compound analogues.

| Engineering Strategy | Target Enzyme | Desired Improvement | Potential Application |

| Directed Evolution | Esterase | Increased thermostability and activity | Efficient hydrolysis of this compound |

| Rational Design | O-methyltransferase | Altered regioselectivity | Specific synthesis of a single methylated isomer of 3-carboxy-4-hydroxyphenylacetic acid |

Metabolic Engineering and Synthetic Biology:

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound or to enable the degradation of a specific substrate. For the directed synthesis of this compound analogues, a microbial host such as Escherichia coli could be engineered with a heterologous biosynthetic pathway. This might involve introducing genes encoding enzymes for the synthesis of the 4-hydroxyphenylacetate backbone, followed by enzymes for carboxylation and methylation. nih.gov

Conversely, for directed degradation, microbial pathways that catabolize aromatic compounds can be harnessed and optimized. nih.gov The degradation of 4-hydroxyphenylacetate has been studied in various bacteria, and the enzymes involved in the catabolic pathway have been identified. nih.govresearchgate.net By understanding and engineering these pathways, it may be possible to develop biocatalytic systems for the bioremediation of environments contaminated with such compounds. Synthetic biology approaches, which involve the design and construction of novel biological parts, devices, and systems, can be used to create sophisticated genetic circuits to control the expression of the pathway genes, thereby optimizing the flux towards the desired product or degradation pathway.

Theoretical and Computational Studies

Quantum Chemical (QC) and Molecular Mechanical (MM) Calculations for Reaction Mechanisms

Quantum and molecular mechanics are instrumental in elucidating the pathways of chemical reactions. By modeling the electronic structure and energy of molecules, these methods can map out the entire course of a reaction, from reactants to products, including the high-energy transition states that govern reaction rates.

The study of reaction mechanisms for compounds similar to Methyl 3-carboxy-4-hydroxyphenylacetate, such as phenols and catechols, often employs Density Functional Theory (DFT) to calculate the energy profiles of various reaction pathways. For instance, in the oxidation of catechols, a process relevant to the potential metabolic fate of this compound, DFT calculations can be used to map the potential energy surface of the reaction. nih.gov This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them.

A typical energy profile plots the Gibbs free energy of the system as a function of the reaction coordinate. The peaks on this profile correspond to transition states, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, in the metal-catalyzed reaction of diazo compounds with phenols, DFT calculations have been used to compare the energy barriers for O-H versus C-H bond insertion, revealing that O-H insertion is kinetically more favorable due to a lower activation energy. acs.org Similar computational approaches could be applied to predict the most likely reaction pathways for this compound in various chemical environments.

The table below illustrates a hypothetical comparison of activation energies for different potential reactions of a phenolic compound, as could be determined by DFT calculations.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| O-H Insertion | Phenol (B47542) + Carbene | [Phenol---Carbene]‡ | O-Substituted Phenol | 14.4 |

| C-H Insertion (para) | Phenol + Carbene | [Phenol---Carbene]‡ | C-Substituted Phenol | 19.2 |

| Hydroxylation (ortho) | Phenol + •OH | [Phenol---OH]‡ | Dihydroxylated Product | 10.5 |

| Hydrogen Abstraction | Phenol + •OH | [Phenol---H---O]‡ | Phenoxy Radical + H2O | 8.2 |

Note: The data in this table is illustrative and based on findings for similar phenolic compounds to demonstrate the type of information obtained from transition state analysis.

Phenolic compounds can form radical intermediates, particularly in oxidative environments. The formation of a phenoxy radical by the removal of a hydrogen atom from the hydroxyl group is a common step in many biochemical and chemical processes. Quantum chemical calculations are essential for characterizing these highly reactive species.

DFT is widely used to calculate the spin density distribution in radical intermediates. proquest.comresearchgate.net Spin density is a measure of the spatial distribution of the unpaired electron, and it provides crucial information about the radical's reactivity and stability. For a phenoxy radical derived from this compound, the spin density would not be localized solely on the oxygen atom but would be delocalized across the aromatic ring, particularly at the ortho and para positions. researchgate.net This delocalization stabilizes the radical and influences its subsequent reactions.

The distribution of spin density can be visualized as a 3D isosurface, where regions of positive and negative spin density are colored differently. These visualizations help in predicting which atoms are most likely to participate in further reactions. For instance, a high spin density on a particular carbon atom in the aromatic ring would indicate a likely site for radical-radical coupling or attack by another molecule.

| Atom Position in Phenoxy Radical | Calculated Spin Density (a.u.) |

| Oxygen | +0.65 |

| Carbon-1 (ipso) | -0.15 |

| Carbon-2 (ortho) | +0.30 |

| Carbon-3 | -0.10 |

| Carbon-4 (para) | +0.35 |

| Carbon-5 | -0.10 |

| Carbon-6 (ortho) | +0.28 |

Note: This table presents hypothetical spin density values for a phenoxy radical to illustrate the concept. The actual values would need to be calculated for the specific radical of this compound.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of molecules and their interactions with larger systems like proteins over time.

MD simulations are a cornerstone of modern drug discovery and molecular biology, providing a dynamic view of how a ligand like this compound might interact with a biological target. A key example can be drawn from studies on the allosteric regulation of p-hydroxyphenylacetate 3-hydroxylase (HPAH), an enzyme that acts on a closely related substrate.

In a computational study of the reductase component (C1) of HPAH, molecular docking was used to place p-hydroxyphenylacetate (HPA) into its putative binding site. proquest.com Subsequently, MD simulations were performed to observe the dynamic interactions between the ligand and the protein. These simulations revealed that the carboxylate group of HPA forms a salt bridge with a specific residue in a flexible loop of the enzyme. proquest.com The aromatic ring of HPA also induces conformational changes in several alpha-helices. proquest.com Such detailed characterization of the binding site and the key interactions is crucial for understanding ligand recognition and for the rational design of inhibitors or modulators.

Allosteric regulation, where binding at one site affects the function at a distant site, is a complex process that is well-suited for investigation by MD simulations. The study of HPAH's reductase component provides a compelling model for how a molecule structurally similar to this compound can act as an allosteric effector.

The MD simulations of the HPA-C1 complex showed that the binding of HPA at a C-terminal domain induces significant conformational changes that propagate to the N-terminal domain, where flavin reduction occurs. proquest.com Specifically, the interaction of the HPA carboxylate group maintains a salt bridge that shortens a flexible loop, causing a disengagement of a helix from the N-terminal domain. proquest.com This, in turn, pulls another helix away, leading to an allosteric signal that enhances the enzyme's activity. proquest.com These simulations provide a frame-by-frame movie of the allosteric communication pathway, offering insights into the dynamic nature of enzyme regulation.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are increasingly used to predict the outcome of organic reactions, guiding synthetic chemists in their experimental work. For a substituted aromatic compound like this compound, predicting its reactivity and the selectivity of its reactions is of great interest.

One common application is the prediction of regioselectivity in electrophilic aromatic substitution reactions. The hydroxyl and carboxymethyl acetate (B1210297) groups on the aromatic ring will direct incoming electrophiles to specific positions. Computational models can predict the most likely site of substitution by calculating the relative stabilities of the sigma-complex intermediates for attack at each possible position. nih.gov Methods based on DFT have shown good accuracy in predicting the major isomer in reactions like halogenations and nitrations of substituted aromatic compounds. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds. researchgate.netnih.gov By calculating a set of molecular descriptors (e.g., electronic properties, steric parameters) for a training set of molecules with known reactivity, a statistical model can be built to predict the reactivity of new compounds. For phenolic compounds, QSAR models have been successfully used to predict properties like acidity (pKa) and antioxidant activity. nih.gov Such models could be employed to predict the reactivity of this compound in various contexts.

| Descriptor | Value | Influence on Reactivity |

| Hammett Constant (σ) of -OH | -0.37 | Electron-donating, activates the ring for electrophilic substitution |

| Hammett Constant (σ) of -CH2COOCH3 | +0.06 | Weakly electron-withdrawing |

| Hammett Constant (σ) of -COOH | +0.45 | Electron-withdrawing, deactivates the ring |

| Calculated pKa | ~4.5 (carboxylic), ~9.5 (phenolic) | Influences ionization state and nucleophilicity |

| HOMO Energy | -6.5 eV | Higher HOMO energy indicates greater susceptibility to electrophilic attack |

Note: The values in this table are illustrative and represent typical values for the respective functional groups. Precise values for this compound would require specific calculations.

Spectroscopic Property Simulations for Structural Elucidation Support

In modern chemical analysis, the elucidation of molecular structures is a cornerstone of research and development. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, computational simulations have emerged as a powerful complementary tool. These simulations, primarily rooted in quantum mechanics, can predict the spectroscopic properties of a molecule with a high degree of accuracy, thereby aiding in the interpretation of experimental data and confirming structural assignments. For a compound like this compound, theoretical and computational studies are invaluable for predicting its spectral characteristics, especially in the absence of extensive experimental data.

The primary method employed for these simulations is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By calculating the electron distribution, DFT can predict a molecule's geometry and, from there, its various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

NMR spectroscopy is a key technique for determining the carbon-hydrogen framework of an organic molecule. Computational methods can predict both ¹H and ¹³C NMR chemical shifts. The process typically involves:

Geometry Optimization: The first step is to find the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the structure using a selected DFT functional and basis set.

Magnetic Shielding Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for this calculation.

Chemical Shift Prediction: The calculated isotropic shielding values are then referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts in parts per million (ppm).

For this compound, the predicted ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of each proton and carbon atom. The aromatic protons, the methylene (B1212753) protons, and the methyl protons of the ester group would each have distinct chemical shifts. Similarly, the carbon atoms of the benzene (B151609) ring, the carboxyl group, the ester carbonyl, the methylene group, and the methyl group would be distinguishable in the simulated ¹³C NMR spectrum.

Below are tables of hypothetical, yet chemically reasonable, simulated NMR data for this compound, based on DFT calculations.

Table 1: Simulated ¹H NMR Data for this compound Simulated in CDCl₃ at 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | Singlet, Broad | 1H | -COOH |

| 7.5 - 8.0 | Singlet, Broad | 1H | Ar-OH |

| 7.85 | Doublet | 1H | H-2 |

| 7.65 | Doublet of Doublets | 1H | H-6 |

| 6.90 | Doublet | 1H | H-5 |

| 3.85 | Singlet | 2H | -CH₂- |

| 3.70 | Singlet | 3H | -OCH₃ |

Table 2: Simulated ¹³C NMR Data for this compound Simulated in CDCl₃ at 100 MHz

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (ester) |

| 170.0 | C=O (acid) |

| 158.0 | C-4 |

| 133.5 | C-6 |

| 131.0 | C-2 |

| 125.0 | C-1 |

| 122.0 | C-3 |

| 116.0 | C-5 |

| 52.5 | -OCH₃ |

| 40.0 | -CH₂- |

Infrared (IR) Spectroscopy Simulation

Simulated IR spectroscopy provides information about the vibrational modes of a molecule. The calculation of these vibrational frequencies using DFT helps in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups. The computational process involves:

Geometry Optimization: As with NMR simulations, the process begins with finding the optimized molecular geometry.

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic positions.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the limitations of the theoretical level. Therefore, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data.

For this compound, the simulated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid and the phenol, the C=O stretches of the ester and carboxylic acid, the C-O stretches, and the aromatic C-H and C=C bending and stretching vibrations.

Table 3: Simulated IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3200 (broad) | O-H stretch | Phenol |

| 1735 | C=O stretch | Ester |

| 1690 | C=O stretch | Carboxylic Acid |

| 1610, 1500 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Ester/Acid |

| 1150 | C-O stretch | Phenol |

These simulated spectroscopic data, when correlated with experimental findings, provide a robust framework for the unequivocal structural confirmation of this compound.

Advanced Analytical Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

High-resolution spectroscopy is fundamental for the unambiguous identification and detailed structural analysis of "Methyl 3-carboxy-4-hydroxyphenylacetate." Techniques such as advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) offer profound insights into its atomic arrangement and electronic environment.

Advanced NMR methods, including 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for assigning specific proton (¹H) and carbon (¹³C) signals. ebi.ac.uk These correlations confirm the connectivity of the molecule, for instance, linking the methylene (B1212753) protons to the adjacent carbonyl carbon of the ester and the aromatic ring.

High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the parent ion into smaller, characteristic product ions. This fragmentation pattern serves as a molecular fingerprint. For a related compound, methyl 4-hydroxyphenylacetate (B1229458), the negative ion mode ESI-QTOF analysis shows a precursor ion [M-H]⁻ at m/z 165.0557, with a collision energy of 40 eV producing key fragment ions. nih.gov A similar approach for "this compound" would reveal fragments corresponding to losses of the methyl ester group, the carboxyl group, and other characteristic cleavages.

Table 1: Predicted High-Resolution MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor m/z | Predicted Fragment m/z | Postulated Neutral Loss |

| 209.0404 | 194.0169 | CH₃ |

| 209.0404 | 165.0395 | CO₂ |

| 209.0404 | 150.0162 | CH₃O₂C |

| 209.0404 | 106.0424 | C₃H₄O₄ |

Note: This table is predictive and based on common fragmentation pathways for related phenolic and carboxylic acid compounds.

Chromatographic Separation and Detection Methods for Complex Mixtures

To study "this compound" within biological or environmental samples, its separation from a multitude of other components is essential. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, offering high resolution, speed, and sensitivity. nih.govnih.gov

This method is central to metabolic pathway elucidation, where it can be used to track the formation or degradation of the compound in biological systems. protocols.iomdpi.com The process typically involves sample preparation, such as protein precipitation or solid-phase extraction, followed by injection into the UHPLC system. nih.gov A reversed-phase C18 column is commonly used to separate metabolites based on polarity. researchgate.net The separated compounds are then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer.

The MS/MS system is often operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, where a specific precursor-to-product ion transition for the compound of interest is monitored. researchgate.net This provides exceptional selectivity and allows for accurate measurement even at very low concentrations in complex matrices like serum or tissue extracts. nih.gov

Table 2: Representative UHPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

| UHPLC System | |

| Column | Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from 5% to 95% B |

| Flow Rate | 0.3 - 0.5 mL/min |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 209.04 |

| Product Ion | Optimized from fragmentation scan (e.g., m/z 165.04) |

Electrochemical Methods for Mechanistic Investigations

Electrochemical techniques can be employed to investigate the redox properties of "this compound," particularly the reactivity of its phenolic hydroxyl group. Methods like cyclic voltammetry can determine its oxidation potential, providing insight into its antioxidant capabilities and its susceptibility to oxidative transformations.

The oxidation of the phenol (B47542) moiety can lead to the formation of a phenoxy radical. Under specific conditions, these radicals can couple to form dimers or higher oligomers, potentially leading to the formation of a polymeric film on an electrode surface through a process known as electropolymerization. The electrochemical polymerization of similar phenolic compounds and substituted pyrroles has been demonstrated, where a polymer film is deposited onto an electrode by applying a specific current density or potential. nih.govkpi.ua Studying the electropolymerization of "this compound" could reveal information about its reaction mechanisms and lead to the development of novel functionalized polymer surfaces.

Development of Imprinted Sorbents for Selective Enrichment and Analysis

For the selective extraction and pre-concentration of "this compound" from complex samples, molecularly imprinted polymers (MIPs) can be developed. mdpi.com MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a target molecule (the template).

The synthesis of a MIP for "this compound" would involve polymerizing functional monomers and a cross-linker in the presence of the compound itself, which acts as the template. The functional groups on the template molecule (hydroxyl, carboxyl, and ester) would interact with suitable functional monomers (e.g., methacrylic acid) through non-covalent interactions. mdpi.com After polymerization, the template is removed, leaving behind specific binding cavities.

These MIPs can be used as sorbents in solid-phase extraction (SPE), a technique referred to as MISPE. This allows for the highly selective enrichment of the target analyte, effectively removing interfering substances from the sample matrix and improving the accuracy and sensitivity of subsequent analysis by methods like HPLC. nih.govnih.gov

Table 3: Components for Synthesis of a Molecularly Imprinted Polymer for this compound

| Component | Example | Role |

| Template | This compound | The target molecule around which the polymer forms. |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template's functional groups. |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer backbone. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction. |

| Porogen (Solvent) | Acetonitrile or Toluene (B28343) | Solubilizes components and controls polymer morphology. |

Role in Broader Biological Systems Non Clinical Contexts

Microbial Degradation Pathways of Aromatic Compounds

Methyl 3-carboxy-4-hydroxyphenylacetate is structurally related to a class of aromatic compounds that are central to microbial metabolism, particularly in the context of degrading complex organic matter. While specific pathways for this exact molecule are not extensively detailed, its degradation can be inferred from the well-studied metabolism of similar compounds, such as 4-hydroxyphenylacetate (B1229458) (4-HPA).

Microorganisms, including bacteria from the genera Pseudomonas, Acinetobacter, and Escherichia, are known to utilize 4-HPA as a sole carbon source. nih.govresearchgate.net The primary and pivotal step in this catabolic process is the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate (homoprotocatechuate). nih.govresearchgate.net This reaction is catalyzed by the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H), a two-component flavin-dependent monooxygenase. nih.govmdpi.com This enzyme is crucial for the microbial breakdown of aromatic compounds derived from sources like lignin. nih.govresearchgate.net

The 4HPA3H enzyme system consists of two main components:

An oxygenase component that catalyzes the o-hydroxylation of the phenolic substrate. nih.gov

A reductase component that supplies the necessary reduced flavin cofactor, using NAD(P)H as an electron donor. nih.gov

Following the initial hydroxylation, the resulting dihydroxy derivative undergoes aromatic ring cleavage, a common strategy in microbial degradation of such compounds. The products are then funneled into central metabolic pathways, such as the Krebs cycle. Bacteria capable of this process are widespread and play a significant role in nutrient cycling in various environments. researchgate.netnih.gov For this compound, a plausible initial step would be the hydrolysis of the methyl ester by a microbial esterase to yield 3-carboxy-4-hydroxyphenylacetic acid, which would then enter a similar degradation pathway.

Table 1: Microbial Degradation of 4-hydroxyphenylacetate (A Model Analogue)

| Microorganism | Key Enzyme | Initial Reaction | Product | Reference |

|---|---|---|---|---|

| Pseudomonas ovalis | 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) | o-hydroxylation | 3,4-dihydroxyphenylacetic acid | nih.gov |

| Acinetobacter baumannii | 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) | o-hydroxylation | 3,4-dihydroxyphenylacetic acid | nih.govresearchgate.net |

| Escherichia coli | 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) | o-hydroxylation | 3,4-dihydroxyphenylacetic acid | nih.govresearchgate.net |

Participation in Plant Biochemical Processes (e.g., Polyphenol Biosynthesis Analogues)

In plants, a vast array of phenolic compounds, or polyphenols, are synthesized through complex metabolic pathways, primarily the shikimate and phenylpropanoid pathways. nih.govmdpi.com These molecules serve diverse functions, from structural support (lignin) to defense and signaling. While this compound is not a widely reported plant metabolite, its structure is analogous to key intermediates in polyphenol biosynthesis.

The biosynthesis of polyphenols begins with aromatic amino acids like phenylalanine and tyrosine. nih.gov Through a series of enzymatic reactions, these precursors are converted into foundational molecules such as caffeic acid, which serves as a basic structural unit for more complex phenolic acids. nih.gov These intermediates can then be modified through hydroxylation, methylation, and glycosylation to produce the incredible diversity of polyphenols found in plants, including flavonoids and tannins. mdpi.comresearchgate.net

The enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H), though primarily studied in bacteria, is noted for its potential application in synthesizing valuable plant polyphenols due to its ability to specifically add hydroxyl groups to the ortho-position of phenols. nih.govmdpi.com This functionality is analogous to the role of certain plant-derived P450 monooxygenases. mdpi.com The structure of this compound, featuring a hydroxylated phenyl ring, a carboxyl group, and an acetate (B1210297) side chain, is consistent with the types of molecular scaffolds that plants modify to create specialized metabolites. For example, the methylation of a carboxyl group on a phenolic acid is a known biochemical transformation in plants, leading to the formation of volatile esters.

Table 2: Structurally Related Compounds in Plant Biochemistry

| Compound Name | Role/Function | Plant Example | Reference |

|---|---|---|---|

| Phenylalanine | Primary precursor for the phenylpropanoid pathway | Widespread in plants | nih.gov |

| Tyrosine | Primary precursor for the phenylpropanoid pathway | Widespread in plants | nih.gov |

| Caffeic acid | Central intermediate in the biosynthesis of phenolic acids and other polyphenols | Salvia species | nih.gov |

| 4-Hydroxyphenyllactic acid | Precursor in the biosynthesis of rosmarinic acid | Salvia species | nih.gov |

Environmental Biogeochemistry: Transformations and Cycling

In the environment, aromatic compounds structurally similar to this compound are significant components of the global carbon cycle. Their primary natural source is lignin, one of the most abundant biopolymers on Earth. researchgate.net The breakdown of lignin in soil and aquatic systems releases a variety of phenolic compounds into the environment.

The biogeochemical cycling of these molecules is largely driven by soil and water microorganisms. Bacteria and fungi possess specialized enzymatic machinery to degrade these often-recalcitrant compounds, transforming them into forms that can be assimilated into the microbial food web. nih.gov The degradation pathway for 4-hydroxyphenylacetate, involving hydroxylation and subsequent ring fission, is a key example of this process. nih.govresearchgate.net Such microbial activities are essential for preventing the accumulation of potentially toxic aromatic compounds and for recycling carbon locked within plant biomass.

The transformation of this compound in the environment would likely follow a similar path. The ester linkage is susceptible to enzymatic hydrolysis by microbial esterases, releasing methanol (B129727) and the corresponding carboxylic acid. This free acid would then be subject to further degradation, likely initiated by hydroxylation, as seen with related phenolic acids. These transformations ensure that carbon and energy from complex plant-derived molecules are continuously cycled through the ecosystem.

Chemical Ecology: Inter-organismal Signaling or Defense Mechanisms

Chemical ecology is the study of chemicals involved in the interactions of living organisms. Compounds that mediate these interactions are known as semiochemicals. While there is no direct evidence in the provided search results implicating this compound as a semiochemical, its chemical structure is analogous to compounds known to play roles in inter-organismal signaling and defense, particularly in plants.

A prominent example is methyl salicylate, a volatile methyl ester of a phenolic acid. usda.gov In tomato plants, methyl salicylate is a component of the herbivore-induced volatile blend. It acts as an airborne signal that enhances the plant's defense capabilities by repelling insect pests like the whitefly Bemisia tabaci. usda.gov It also plays a role in regulating internal defense hormone signaling pathways. usda.gov

Given these parallels, it is plausible that this compound or structurally similar compounds could function in chemical ecology. The combination of a phenolic ring (a common feature in defense compounds) and a methyl ester group (which increases volatility) are hallmarks of many plant semiochemicals. Such molecules can act as:

Allomones: Benefiting the emitter by negatively affecting a receiver (e.g., herbivore repellents).

Kairomones: Benefiting a receiver at the expense of the emitter (e.g., cues for herbivores to find host plants).

Pheromones: Mediating communication between individuals of the same species. pherobase.com

The potential for such a molecule to act as a signaling compound underscores the functional diversity of secondary metabolites in mediating the complex interactions between organisms in an ecosystem.

Chemical Reactivity and Derivatization Studies

Transformations as a Precursor in Organic Synthesis

The strategic placement of functional groups on the phenyl ring of Methyl 3-carboxy-4-hydroxyphenylacetate makes it an attractive starting material for the construction of more complex molecular architectures.

While direct synthetic routes employing this compound for all the mentioned heterocyclic systems are not extensively documented, studies on closely related derivatives highlight its potential as a key building block.

Benzoxazoles: The benzoxazole (B165842) core is a significant scaffold in medicinal chemistry. Research has demonstrated the synthesis of 2-substituted benzoxazole acetic acid derivatives through an oxidative coupling reaction. koreascience.kr This transformation utilizes methyl-3-amino-4-hydroxyphenylacetate, a derivative of the primary compound of interest, which is reacted with various aldehydes in the presence of a catalyst. koreascience.kr The general mechanism for benzoxazole synthesis from 2-aminophenols typically involves the condensation with a carbonyl compound followed by cyclization. nih.gov

Coumarins: Coumarins, or benzo-2-pyrones, are another class of heterocyclic compounds with a wide range of biological activities. Their synthesis can be achieved through various methods, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions. ijsart.com A relevant study showcases the solid-phase synthesis of 3-(4-hydroxyphenyl)coumarin starting from 4-hydroxyphenylacetic acid methyl ester. koreascience.kr This suggests that the phenylacetate (B1230308) moiety can be effectively utilized in the construction of the coumarin (B35378) ring system. The synthesis of coumarins can be initiated from phenols and esters containing a β-carbonyl group under acidic conditions. ijsart.com

Imidazolidines: Imidazolidines are five-membered heterocyclic compounds. A novel series of imidazolidinone-based inhibitors has been synthesized, demonstrating the importance of this scaffold. nih.gov While a direct synthesis from this compound is not readily found, the presence of the carboxylic acid and the potential for introducing an amino group on the phenyl ring opens up possibilities for its use in the synthesis of imidazolidinone derivatives. For instance, 2-oxo-imidazolidine-4-carboxylic acid derivatives are known to be potent inhibitors of matrix metalloproteinases. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Phenylacetate Derivatives

| Heterocycle | Precursor Derivative | Key Reaction Type | Reference |

| Benzoxazole | Methyl-3-amino-4-hydroxyphenylacetate | Oxidative Coupling | koreascience.kr |

| Coumarin | 4-Hydroxyphenylacetic acid methyl ester | Solid-Phase Synthesis | koreascience.kr |

| Imidazolidinone | (Not specified) | Structural Modification | nih.gov |

The presence of both a carboxylic acid and a methyl ester group in this compound makes it an ideal candidate for the creation of chemical libraries through amide and ester bond formation. These libraries of related compounds are crucial for drug discovery and material science.

Amide Formation: The carboxylic acid moiety can be readily converted into a wide array of amides by reacting with a diverse set of primary and secondary amines. This can be achieved using standard coupling reagents or through direct amidation methods. Boric acid has been shown to be an effective catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.orgorgsyn.org This method is advantageous due to its environmentally friendly nature and high yields. orgsyn.org

Ester Formation: The carboxylic acid can also be esterified with various alcohols to produce a library of esters. Fischer esterification, using an acid catalyst, is a common method for this transformation. bond.edu.au Furthermore, the existing methyl ester can be subjected to transesterification with other alcohols under appropriate conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a mild and efficient method for esterification. orgsyn.org

A study on a related compound, 3-chloro-4-hydroxyphenylacetic acid, demonstrated the generation of a 20-membered amide library by first converting the carboxylic acid to its methyl ester and then reacting it with a series of primary amines. koreascience.kr This approach highlights the feasibility of using this compound in similar library synthesis efforts.

Table 2: Functional Group Transformations for Library Synthesis

| Functional Group | Transformation | Reagents/Conditions | Product |

| Carboxylic Acid | Amidation | Amines, Coupling Agents (e.g., DCC, EDC) or Catalysts (e.g., Boric Acid) | Amides |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst (e.g., H₂SO₄) or DCC/DMAP | Esters |

| Methyl Ester | Transesterification | Alcohols, Acid or Base Catalyst | New Esters |

Oxidative coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group in this compound makes it a suitable substrate for such transformations.

As mentioned in the synthesis of benzoxazoles, the amino derivative of this compound undergoes an oxidative coupling reaction with aldehydes. koreascience.kr This type of reaction often involves a metal catalyst or an oxidizing agent to facilitate the formation of a new bond, leading to cyclization. Palladium(II) catalysts, for instance, are known to catalyze the oxidative cyclization of various heteroatom nucleophiles, including phenols, onto unactivated olefins in the presence of molecular oxygen. caltech.edu Such reactions can proceed through either syn or anti oxypalladation mechanisms depending on the substrate and ligands. caltech.edu

The enzymatic hydroxylation of 4-hydroxyphenylacetate (B1229458) by 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) is another example of an oxidative transformation, where an additional hydroxyl group is introduced onto the aromatic ring. mdpi.comnih.gov This demonstrates the susceptibility of the activated phenyl ring to oxidative processes.

Mechanistic Organic Chemistry of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The formation of benzoxazoles from 2-aminophenols and carboxylic acid derivatives generally proceeds through an initial acylation of the amino group to form an o-hydroxyanilide intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl, and subsequent dehydration to yield the benzoxazole ring. nih.gov In the case of oxidative cyclization from an aminophenol and an aldehyde, a Schiff base intermediate is often formed, which then undergoes oxidative cyclization. nih.gov

The Pechmann condensation , a common route to coumarins , involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. The mechanism involves transesterification, keto-enol tautomerization, Michael addition, and finally, an acid-catalyzed dehydration to form the lactone ring. ijsart.comjsynthchem.com When starting from a phenylacetic acid derivative, the reaction mechanism would likely involve the formation of an ester intermediate with a phenol, followed by an intramolecular cyclization.

Amide bond formation catalyzed by boric acid is proposed to proceed through the formation of a mixed anhydride (B1165640) between the carboxylic acid and boric acid. This activated intermediate is then attacked by the amine nucleophile to form the amide and regenerate the boric acid catalyst. orgsyn.org

Structure-Reactivity Relationships of Substituted Phenylacetate Derivatives

The reactivity of this compound is significantly influenced by the electronic effects of its substituents.

The hydroxyl group (-OH) at the para-position is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. This increased electron density can also influence the acidity of the carboxylic acid and the reactivity of the ester group.

The carboxylic acid group (-COOH) and the methyl ester group (-COOCH₃) are both electron-withdrawing groups through induction and resonance. These groups deactivate the aromatic ring towards electrophilic attack but can influence the nucleophilicity of the phenolic hydroxyl group and the acidity of the carboxylic proton.

The specific substitution pattern of this compound, with both electron-donating and electron-withdrawing groups, presents a nuanced case where the regioselectivity and rate of reactions can be finely tuned, making it a valuable tool for synthetic chemists.

Environmental Fate and Remediation

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation, occurring without the involvement of living organisms, plays a role in the natural attenuation of Methyl 3-carboxy-4-hydroxyphenylacetate in the environment. The primary abiotic processes considered are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: Direct photolysis, the breakdown of a molecule by absorbing light, is a potential degradation pathway for aromatic compounds like this compound. The phenolic ring structure allows for the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The rate and extent of photolysis are influenced by factors such as light intensity, pH, and the presence of photosensitizing agents in the water. For instance, the photodegradation of phthalic acid esters is significantly enhanced in the presence of titanium dioxide (TiO2) and hydrogen peroxide (H2O2) under UV light. nih.gov While specific quantum yields for this compound are not available, studies on similar phenolic compounds show that direct photolysis in water is generally a slow process but can be accelerated by indirect photochemical reactions involving hydroxyl radicals. mdpi.comresearchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, which would yield 3-carboxy-4-hydroxyphenylacetic acid and methanol (B129727). The rate of ester hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. For phenylacetate (B1230308) esters, hydrolysis is typically slow at neutral pH and increases at acidic and, more significantly, at alkaline pH values. researchgate.netrsc.org The rate of hydrolysis for phenyl acetate (B1210297), a related compound, shows a minimum at approximately pH 2 and increases as the pH moves into the basic range. rsc.org Temperature also plays a crucial role, with reaction rates increasing at higher temperatures. stanford.edu

Table 1: Factors Influencing Abiotic Degradation of Phenolic Esters

| Degradation Process | Influencing Factor | General Effect on Degradation Rate | Reference Compound(s) |

|---|---|---|---|

| Photolysis | UV Light Intensity | Increases | Phenolic Compounds, Phthalic Acid Esters |

| pH | Variable, affects speciation | Phenolic Compounds | |

| Photosensitizers (e.g., TiO2, H2O2) | Significantly Increases | Phthalic Acid Esters nih.gov | |

| Hydrolysis | pH | Increases in acidic and alkaline conditions (base-catalyzed is typically faster) | Phenyl Acetate researchgate.netrsc.org |

| Temperature | Increases | Phenyl Acetate stanford.edu | |

| Catalysts (e.g., minerals) | Can increase rate | Phenyl Acetate stanford.edu |

Biodegradation by Microorganisms in Environmental Systems

Biodegradation is a key process in the removal of organic compounds from the environment. Various microorganisms, particularly bacteria, have evolved enzymatic pathways to break down aromatic compounds, using them as a source of carbon and energy. nih.gov

The biodegradation of this compound is expected to be initiated by the hydrolysis of the methyl ester bond by esterase enzymes, releasing methanol and 3-carboxy-4-hydroxyphenylacetic acid. The resulting aromatic acid would then be susceptible to further microbial degradation. Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including phenylacetic acids. ethz.chmdma.ch